![molecular formula C19H16F3N3O4S B3985073 N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B3985073.png)
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide
Übersicht
Beschreibung
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide, also known as N-(4-nitro-2-(trifluoromethyl)phenyl)-2-(Naphthalenesulfonylamino)ethylamine or TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response. TAK-659 has been the subject of extensive research due to its potential as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B cells. Inhibition of BTK by TAK-659 blocks these signaling pathways, leading to the suppression of B cell activation and proliferation. This makes TAK-659 a potent inhibitor of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in B cell malignancies. TAK-659 has also been shown to reduce the production of inflammatory cytokines in autoimmune disorders, leading to a reduction in disease activity.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in disease pathogenesis. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with manageable toxicity and few adverse effects. However, TAK-659 has some limitations for use in laboratory experiments. It is a small molecule inhibitor, which may limit its efficacy in some disease models. Additionally, TAK-659 has a relatively short half-life, which may require frequent dosing in some experimental settings.
Zukünftige Richtungen
The potential therapeutic applications of TAK-659 are vast, and several future directions for research have been identified. One area of focus is the development of TAK-659 as a treatment for B cell malignancies, including leukemia, lymphoma, and multiple myeloma. Another area of focus is the use of TAK-659 in autoimmune disorders, including rheumatoid arthritis and lupus. Additionally, TAK-659 may have applications in the treatment of inflammatory diseases, including asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential of TAK-659 as a therapeutic agent for these and other diseases.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The primary focus of research has been on its ability to inhibit BTK and its downstream signaling pathways, which are involved in the development and activation of B cells. This makes TAK-659 a promising candidate for the treatment of B cell-related diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]naphthalene-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)17-12-15(25(26)27)6-8-18(17)23-9-10-24-30(28,29)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,23-24H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAAEQKBVFWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.